molecular formula C14H15BrO B14306471 (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone CAS No. 113446-12-1

(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone

Cat. No.: B14306471
CAS No.: 113446-12-1
M. Wt: 279.17 g/mol
InChI Key: QSOGLCNLTFENAN-UHFFFAOYSA-N
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Description

(7-Bromobicyclo[410]heptan-7-yl)(phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone typically involves the reaction of a brominated bicyclic compound with a phenylmethanone derivative. One common method involves the use of halocyclopropylgermanes, which are prepared through a general procedure involving GLC-mass spectrometry, 1H NMR spectroscopy, and X-ray diffraction analysis .

Industrial Production Methods

While specific industrial production methods for (7-Bromobicyclo[41

Chemical Reactions Analysis

Types of Reactions

(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or interact with cellular receptors to produce a desired effect .

Comparison with Similar Compounds

Similar Compounds

    7-Bromobicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.

    7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with different functional groups.

    7-Oxabicyclo[4.1.0]heptan-3-ol: A bicyclic compound with a hydroxyl group.

Uniqueness

(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone is unique due to its combination of a brominated bicyclic structure and a phenylmethanone moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

113446-12-1

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

(7-bromo-7-bicyclo[4.1.0]heptanyl)-phenylmethanone

InChI

InChI=1S/C14H15BrO/c15-14(11-8-4-5-9-12(11)14)13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

QSOGLCNLTFENAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(C(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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